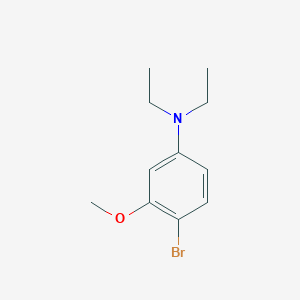

4-bromo-N,N-diethyl-3-methoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

4-bromo-N,N-diethyl-3-methoxyaniline |

InChI |

InChI=1S/C11H16BrNO/c1-4-13(5-2)9-6-7-10(12)11(8-9)14-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

UNBLNHMGAFTELR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo N,n Diethyl 3 Methoxyaniline and Its Key Precursors

Regioselective Bromination Strategies of N,N-Diethyl-3-methoxyaniline Precursors

The regioselective bromination of the aromatic ring is a critical step in the synthesis of 4-bromo-N,N-diethyl-3-methoxyaniline. The presence of both a methoxy (B1213986) and a diethylamino group, both of which are activating and ortho-, para-directing, requires careful selection of brominating agents and reaction conditions to achieve the desired substitution pattern.

Direct Halogenation Approaches

Direct bromination of N,N-dialkylanilines using molecular bromine (Br₂) is a common and effective method. The high reactivity of the N,N-dialkylamino group typically directs the incoming electrophile to the para position. For instance, the bromination of N,N-dimethylaniline with bromine in glacial acetic acid yields 4-bromo-N,N-dimethylaniline in a nearly theoretical yield. prepchem.com This high regioselectivity is attributed to the steric hindrance at the ortho positions and the strong activating effect of the dimethylamino group.

A similar approach can be applied to N,N-diethyl-3-methoxyaniline. The combined activating effects of the diethylamino and methoxy groups would strongly favor electrophilic substitution. The para position relative to the more powerful activating group, the diethylamino group, is the C4 position, which is also an ortho position to the methoxy group. This alignment of directing effects is expected to lead to a high yield of the desired 4-bromo product.

Table 1: Direct Bromination of an Aniline (B41778) Derivative

| Starting Material | Brominating Agent | Solvent | Product | Yield |

| N,N-Dimethylaniline | Bromine (Br₂) | Glacial Acetic Acid | 4-Bromo-N,N-dimethylaniline | ~100% |

Data sourced from a representative procedure for the bromination of N,N-dimethylaniline. prepchem.com

Directed Ortho-Metalation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. Both tertiary amine and methoxy groups can function as DMGs. uni-regensburg.de

In the case of a substrate like N,N-diethyl-3-methoxyaniline, the regioselectivity of the lithiation would depend on the relative directing ability of the diethylamino and methoxy groups. Generally, the amide and tertiary amine groups are strong DMGs. The lithiation would likely occur at the position ortho to the stronger directing group. Following the metalation step, the resulting aryllithium intermediate can be treated with a bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom at the desired position. A challenge in the direct bromination of aryllithium compounds is potential side reactions; however, transmetalation with zinc chloride to form a more stable organozinc intermediate prior to bromination can significantly improve yields of the desired bromoarene. organic-chemistry.org

N-Halosuccinimide Mediated Bromination Techniques

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination due to its ease of handling and often high regioselectivity. wikipedia.org For electron-rich aromatic compounds like anilines, the use of NBS can provide a milder alternative to molecular bromine. missouri.edu The solvent can play a crucial role in directing the outcome of NBS brominations. For example, using dimethylformamide (DMF) as the solvent often leads to high para-selectivity in the bromination of anilines. missouri.edu

In a related context, the bromination of methoxy-substituted benzenes with NBS in acetonitrile (B52724) has been shown to be a mild and highly regiospecific method for nuclear bromination. mdma.ch This suggests that NBS in an appropriate solvent would be an effective reagent for the selective bromination of N,N-diethyl-3-methoxyaniline at the C4 position. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the succinimide (B58015) byproduct being easily removed during workup.

Another approach involves the in situ generation of a brominating agent from the reaction of N,N-dialkylaniline N-oxides with thionyl bromide, which has been shown to selectively produce 4-bromo-N,N-dialkylanilines. nih.gov

Table 2: N-Bromosuccinimide (NBS) Mediated Bromination

| Substrate Type | Solvent | Key Outcome |

| Anilines | Dimethylformamide (DMF) | High para-selectivity |

| Methoxybenzenes | Acetonitrile (CH₃CN) | High regioselectivity for nuclear bromination |

This table summarizes general findings on the influence of solvent on NBS bromination selectivity. missouri.edumdma.ch

Functionalization of Aromatic Amines via N,N-Dialkylation Methods

The introduction of the two ethyl groups onto the nitrogen atom of a primary aniline precursor is another key synthetic transformation. This can be achieved through direct alkylation or reductive amination strategies.

Alkylation of Corresponding Aniline Derivatives (e.g., 4-Bromo-3-methoxyaniline)

The direct N,N-dialkylation of an aniline derivative, such as 4-bromo-3-methoxyaniline (B105682), with an ethylating agent is a straightforward approach. 4-Bromo-3-methoxyaniline is a known compound and can be synthesized, for example, by the reduction of 1-bromo-2-methoxy-4-nitrobenzene. chemicalbook.com

The alkylation can be carried out using ethyl halides, such as ethyl iodide or ethyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or sodium bicarbonate. Over-alkylation to form a quaternary ammonium (B1175870) salt can be a potential side reaction but can often be controlled by careful management of stoichiometry and reaction conditions. An alternative alkylating agent is dimethyl carbonate, which has been used for the N,N-dimethylation of 4-bromoaniline (B143363) in the presence of a zeolite catalyst. chemicalbook.com A similar process could likely be adapted for diethylation.

Reductive Amination Strategies for N,N-Dialkylation

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. organic-chemistry.org To synthesize this compound, the precursor 4-bromo-3-methoxyaniline can be reacted with two equivalents of acetaldehyde (B116499) in the presence of a suitable reducing agent.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. organic-chemistry.org The reaction typically proceeds in a one-pot fashion where the primary amine and acetaldehyde first form an enamine or iminium ion intermediate, which is then reduced in situ by the hydride reagent. This method is often preferred over direct alkylation as it can minimize the formation of over-alkylated byproducts. The reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), and the presence of acetic acid can sometimes be used to catalyze the initial imine/enamine formation. organic-chemistry.org

Table 3: Reductive Amination of m-Anisaldehyde - A Model Reaction

| Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield |

| m-Anisaldehyde | Dimethylamine HCl | Sodium Triacetoxyborohydride | THF | 1-(3-methoxyphenyl)-N,N-dimethylmethanamine | 77% |

This table presents data from a representative reductive amination reaction, demonstrating the utility of sodium triacetoxyborohydride. tcichemicals.com

Methoxy Group Introduction and Manipulation in Aryl Systems

The methoxy group is a common substituent in pharmacologically active molecules and synthetic intermediates, valued for its ability to modulate electronic properties and metabolic stability. nih.gov Its introduction onto an aromatic ring is a fundamental transformation in organic synthesis.

The most direct method for introducing a methoxy group onto an aryl system is through the etherification of a corresponding phenolic precursor. This transformation involves the formation of an ether bond between the phenolic oxygen and a methyl group. Various methods have been developed to achieve this, ranging from classical approaches to modern catalytic systems.

One of the most established methods is the Williamson ether synthesis, which involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide or dimethyl sulfate. While effective, this method can require harsh bases and toxic alkylating agents.

More contemporary methods focus on milder conditions and improved efficiency. For instance, phenols can be reacted with alkyl esters of carbonic acid in the presence of a catalytic system composed of a base and an organic or inorganic iodide. google.com This process can be conducted at relatively low temperatures (100°C - 150°C) with good yields. google.com Another approach involves the use of trimethyl phosphate (B84403) (TMP) in combination with calcium hydroxide, which facilitates methylation under mild conditions in various solvents, including water. organic-chemistry.org

A novel one-pot process has been developed that produces hydroxy-substituted phenolic ethers by oxidizing a substrate like 4-hydroxyacetophenone in the presence of an oxidant (e.g., ammonium peroxydisulfate) and an alcohol (e.g., methanol) with an acid catalyst. core.ac.uk This method avoids the pre-formation of a phenoxide and demonstrates the potential for integrated synthesis-etherification processes. core.ac.uk

Below is an interactive data table summarizing various etherification methods for phenolic precursors.

| Method | Methylating Agent | Catalyst/Base | Typical Conditions | Advantages |

| Williamson Ether Synthesis | Methyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH, NaOH) | Varies | Widely applicable |

| Carbonate Alkylation google.com | Alkyl Carbonate (e.g., Dimethyl Carbonate) | Base + Iodide | 100-150°C | Good yields, lower temperatures |

| TMP/Ca(OH)₂ organic-chemistry.org | Trimethyl Phosphate | Ca(OH)₂ | Room temp to 80°C | Mild conditions, works in water |

| Oxidative Etherification core.ac.uk | Methanol | Acid + Oxidant | Varies | One-pot from specific precursors |

| Mitsunobu Reaction organic-chemistry.org | Alcohol (e.g., Methanol) | DEAD/DIAD + PPh₃ | Low temperature | Mild, good for sterically hindered substrates |

Beyond direct introduction, the manipulation of methoxy groups on an aryl ring can involve fascinating molecular rearrangements. These reactions can alter the substitution pattern of a molecule and provide pathways to isomers that are difficult to access directly.

A notable example is the Claisen rearrangement, which typically involves aryl allyl ethers. researchgate.net While not a direct methoxy rearrangement, it exemplifies the migration of an oxygen-linked group on an aromatic ring, proceeding through a concerted pericyclic mechanism.

More directly relevant are transition-metal-mediated rearrangements. A highly unusual "double 1,4-Rh migration" has been described that results in a formal aryl-to-aryl 1,3-rhodium migration. nih.gov This process is mechanistically significant because a direct 1,3-migration is typically energetically unfavorable due to the strained four-membered cyclic transition state it would require. nih.gov Instead, the mechanism involves the activation of a C-H bond on the methoxy group itself. The proposed pathway includes several key steps:

Initial cyclometalation activates a C-H bond of the ortho-methoxy group, forming a five-membered rhodacycle intermediate. nih.gov

Reductive elimination at the original ipso-position generates a rhodium(I) aryloxyalkyl species. nih.gov

A second C-H activation occurs at the meta-position of the aromatic ring. nih.gov

Final C-H reductive elimination at the methoxy position completes the formal 1,3-migration of the rhodium complex. nih.gov

This intricate mechanism highlights how a seemingly simple substituent like a methoxy group can actively participate in complex catalytic cycles, enabling bond-forming reactions at otherwise inaccessible positions. nih.gov Skeletal rearrangements of aryl alkyl ethers have also been observed under other conditions, such as electron impact in mass spectrometry. acs.org

Chemo- and Regioselectivity Challenges in Multi-Functionalized Aromatic Synthesis

The synthesis of a specific isomer of a multi-substituted aromatic compound like this compound is a significant challenge due to issues of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In an aromatic ring already containing substituents, the existing groups exert powerful directing effects on incoming electrophiles. For example, both the diethylamino group and the methoxy group are strong ortho-, para-directing activators. This makes it difficult to introduce a third substituent at a specific meta-position relative to one of the existing groups.

Several strategies are employed to overcome these challenges:

Directed Ortho-Metalation (DoM): A directing group on the ring coordinates to an organometallic reagent (e.g., an organolithium), facilitating deprotonation at an adjacent ortho-position. This allows for the precise introduction of an electrophile at a site that might otherwise be disfavored.

Halogen-Dance Reactions: In polyhalogenated aromatics, a strong base can induce the migration of a halogen atom to a different position on the ring via a series of deprotonation and reprotonation steps.

Blocking Groups: A position on the ring can be temporarily blocked with a group (e.g., a sulfonic acid group) to direct a substituent to a different position. The blocking group is then removed in a subsequent step.

Dearomatization-Functionalization-Rearomatization: This strategy involves the temporary destruction of the aromatic system to create intermediates with multiple electrophilic centers, allowing for controlled, selective functionalization before the aromaticity is restored. researchgate.net This approach can achieve simultaneous dual functionalizations with high chemo- and regioselectivity. researchgate.net

The choice of reagents and reaction conditions is paramount. For instance, the use of specific magnesium-based reagents like TMPMgCl·LiCl can achieve highly regioselective functionalization of sensitive heterocyclic and aromatic systems. researchgate.net The development of predictive models, including machine learning algorithms, represents a modern approach to forecasting site selectivity in C-H functionalization reactions, potentially streamlining the design of synthetic routes. rsc.org

Green Chemistry Principles in the Synthesis of Halogenated Aniline Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The synthesis of halogenated anilines, which traditionally involves hazardous reagents and solvents, is an area where these principles can be applied effectively.

The 12 principles of green chemistry provide a framework for this optimization. Key applications in aniline synthesis include:

Prevention: Designing syntheses to minimize waste is a primary goal. This can be achieved by improving reaction efficiency and reducing the number of synthetic steps. imist.ma

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, acetylation of aniline using acetic anhydride (B1165640) is not atom-economical as it produces an acetic acid byproduct. imist.ma A greener alternative is using zinc dust and acetic acid. researchgate.netimist.ma

Less Hazardous Chemical Syntheses: The use of toxic reagents should be avoided. In the bromination of aniline derivatives, hazardous liquid bromine can be replaced with safer in-situ bromine generation systems, such as a combination of ceric ammonium nitrate (B79036) and KBr in an ethanol-water medium, or an aqueous solution of HBr and hydrogen peroxide. researchgate.netacs.org

Safer Solvents and Auxiliaries: The use of hazardous organic solvents like dichloromethane (B109758) should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. imist.ma

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. specchemonline.com A recently developed method for producing anilines from nitrobenzenes uses electrochemistry with a redox mediator at room temperature, avoiding the high temperatures and pressures of traditional catalytic hydrogenation. specchemonline.com

The table below contrasts conventional and greener approaches for key steps in the synthesis of halogenated aniline derivatives.

| Reaction Step | Conventional Method | Green Alternative | Green Principle(s) Addressed |

| N-Acetylation | Acetic anhydride, pyridine (B92270), CH₂Cl₂ researchgate.netimist.ma | Zinc dust/acetic acid researchgate.netimist.ma | Atom Economy, Safer Solvents, Less Hazardous Reagents |

| Aromatic Bromination | Liquid Br₂ in acetic acid or CCl₄ acs.org | CAN-KBr in aq. ethanol acs.org or H₂O₂/HBr researchgate.net | Less Hazardous Reagents, Safer Solvents |

| Nitro Group Reduction | Catalytic hydrogenation (high T/P) specchemonline.com | Electrochemical reduction with mediator specchemonline.com | Energy Efficiency, Safer Conditions |

By consciously applying these principles, the synthesis of compounds like this compound and its precursors can be made more sustainable and environmentally benign. acs.orgspecchemonline.com

Information regarding the chemical reactivity and mechanistic investigations of this compound is not available in the currently indexed scientific literature.

Extensive and targeted searches for research findings on the chemical behavior of this compound did not yield specific data for the outlined topics. The instructions to focus solely on this specific compound and adhere strictly to the provided outline cannot be fulfilled based on the available information.

Scientific literature databases and chemical reference materials lack specific studies detailing the following for this compound:

Reactivity at the Aryl Halide Center (Bromine):

No documented examples of its participation in Cross-Coupling Reactions such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination were found.

There are no specific investigations into its Nucleophilic Aromatic Substitution pathways.

The formation of a Grignard reagent from this specific compound and its subsequent reactions have not been described.

Transformations Involving the N,N-Diethylamino Moiety:

Specific studies on the Oxidation Reactions of the tertiary aniline group within this molecule are not available.

There is no information on Amine-Based Derivatizations, such as quaternization or acylation, for this compound.

While the reactivity of analogous compounds, such as 4-bromo-N,N-dimethylaniline, has been studied, the strict requirement to exclude any information not directly pertaining to this compound prevents the inclusion of such data. Therefore, a scientifically accurate article adhering to the provided constraints cannot be generated at this time.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N,n Diethyl 3 Methoxyaniline

Transformations Involving the N,N-Diethylamino Moiety

Role as a Lewis Base or Nucleophile in Organic Transformations

The nitrogen atom of the N,N-diethylamino group in 4-bromo-N,N-diethyl-3-methoxyaniline possesses a lone pair of electrons, which confers both Lewis basicity and nucleophilicity to the molecule. The availability of this lone pair for donation to an electrophile or a Lewis acid is modulated by the electronic effects of the other substituents on the aromatic ring.

The N,N-diethylamino group is a strong electron-donating group (EDG) through resonance, which significantly increases the electron density on the aromatic ring and on the nitrogen atom itself, making it a potent nucleophile and a relatively strong base for an aniline (B41778) derivative. The methoxy (B1213986) group, also an electron-donating group, further enhances this effect. Conversely, the bromine atom is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. Its net effect is deactivating, which slightly diminishes the basicity of the aniline.

Table 1: Comparison of pKb Values for Substituted Anilines

| Compound | Substituent(s) | pKb |

|---|---|---|

| Aniline | -H | 9.4 |

| N,N-Dimethylaniline | -N(CH₃)₂ (para) | 8.9 |

| p-Anisidine | -OCH₃ (para) | 8.7 qorganica.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Based on these trends, the N,N-diethyl and methoxy groups in this compound would be expected to increase its basicity relative to aniline and bromoaniline. As a nucleophile, the nitrogen atom can participate in a variety of organic transformations, including alkylation, acylation, and reactions with other electrophilic centers. The aromatic ring itself, being electron-rich, is also highly nucleophilic and will readily undergo electrophilic aromatic substitution.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) in this compound is relatively stable but can undergo demethylation to the corresponding phenol (B47542) under specific and often harsh reaction conditions. This transformation is a common reaction for aryl methyl ethers.

Common reagents used for the cleavage of aryl methyl ethers include strong protic acids and Lewis acids.

Boron Tribromide (BBr₃): This is a highly effective reagent for demethylation. The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr can also be used, often at elevated temperatures. The reaction involves protonation of the methoxy oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Lithium Iodide (LiI): In some cases, lithium iodide can be used to effect demethylation, often in a solvent like pyridine (B92270) or collidine. rsc.org

The methoxy group in this compound is not typically expected to directly participate in pericyclic reactions or rearrangements under normal conditions. Such reactions usually require specific structural features or activation that are absent in this molecule. For instance, the Claisen rearrangement involves an allyl aryl ether, which is not the case here. The primary reactivity of the methoxy group is centered on its ether linkage.

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating N,N-diethylamino and methoxy groups. The regiochemical outcome of such reactions is determined by the directing effects of all three substituents.

-N(Et)₂ group: A strongly activating, ortho-, para-director. pitt.edu

-OCH₃ group: An activating, ortho-, para-director. organicchemistrytutor.com

-Br group: A deactivating, ortho-, para-director. pressbooks.pub

The positions on the aromatic ring relative to the substituents are as follows:

Position 1: -N(Et)₂

Position 2: Vacant

Position 3: -OCH₃

Position 4: -Br

Position 5: Vacant

Position 6: Vacant

The directing effects of the substituents are summarized in the table below:

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -N(Et)₂ | 1 | Strongly Activating | Ortho (2, 6), Para (4) |

| -OCH₃ | 3 | Activating | Ortho (2, 4), Para (6) |

The most powerful activating group, the N,N-diethylamino group, will exert the dominant directing effect. It strongly directs incoming electrophiles to its ortho (positions 2 and 6) and para (position 4) positions. Since position 4 is already occupied by bromine, substitution is directed to positions 2 and 6.

The methoxy group also directs to its ortho (positions 2 and 4) and para (position 6) positions. This reinforces the directing effect of the amino group towards positions 2 and 6.

The bromo group directs to its ortho (positions 3 and 5) and para (position 1) positions. However, as it is a deactivating group, its influence is weaker than the two activating groups.

Considering the combined effects, electrophilic attack is most likely to occur at position 2 and position 6 . Position 2 is ortho to both the -N(Et)₂ and -OCH₃ groups. Position 6 is ortho to the -N(Et)₂ group and para to the -OCH₃ group. Steric hindrance from the N,N-diethyl group might slightly favor substitution at position 6 over position 2. Therefore, a mixture of products with substitution at the 2 and 6 positions would be expected, with the major product depending on the specific electrophile and reaction conditions.

Computational and Experimental Mechanistic Studies of Reaction Pathways

While specific computational or experimental mechanistic studies for this compound are not readily found, such studies on related substituted anilines are common in the literature. These investigations provide valuable insights into reaction mechanisms, transition state energies, and the influence of substituents on reactivity.

For instance, computational studies using methods like Density Functional Theory (DFT) can be employed to:

Calculate the electron density at different positions on the aromatic ring to predict the most nucleophilic sites for electrophilic attack.

Model the transition states for various reaction pathways (e.g., ortho vs. para substitution) to determine the activation energies and predict the major product.

Investigate the mechanism of demethylation, detailing the role of the reagent and the energetics of the reaction coordinate.

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals, for example, utilized the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics. mdpi.com Similar approaches could be applied to this compound to elucidate its reaction pathways with various electrophiles or in demethylation reactions.

Experimental mechanistic studies would likely involve kinetic analysis, isotope labeling experiments, and the isolation and characterization of reaction intermediates. For example, kinetic studies could quantify the activating effects of the substituents by comparing the rate of an electrophilic substitution reaction with that of benzene (B151609) or other substituted anilines.

Advanced Applications As a Synthetic Building Block and Precursor in Complex Molecular Architectures

Precursor for Advanced Organic Materials

The specific combination of functional groups in 4-bromo-N,N-diethyl-3-methoxyaniline offers a platform for the design and synthesis of novel organic materials with tailored electronic and photophysical properties.

While direct synthesis of photoactive compounds and fluorescent probes from this compound is not extensively documented in publicly available literature, its structural motifs are present in various functional dyes. The N,N-diethylaniline moiety is a well-known strong electron-donating group, which is a key component in the design of many fluorescent molecules. The presence of the methoxy (B1213986) group further enhances the electron-donating capacity, and the bromo-substituent provides a reactive handle for further functionalization through cross-coupling reactions. This allows for the introduction of various chromophoric and fluorophoric units, making it a potentially valuable precursor for novel dyes. The synthesis of functionalized fluorescent dyes often involves the reaction of substituted anilines with other aromatic systems to create extended π-conjugated systems responsible for their photophysical properties.

The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with a strong push-pull electronic structure. These chromophores typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. The N,N-diethylaniline unit is a highly effective electron donor in such systems.

Theoretical studies have shown that the first-order hyperpolarizability, a measure of NLO activity, increases in aniline (B41778) derivatives with strong donor groups like the N,N-dimethylamino group and a methoxy substituent. This suggests that this compound would be an excellent precursor for high-performance NLO chromophores. The bromine atom can be readily converted to other functional groups or used as a point of attachment for the π-bridge and acceptor moieties, allowing for the systematic tuning of the NLO properties. Research on similar structures, such as those derived from 4-bromo-N-phenylaniline and other substituted anilines, supports the potential of this compound in creating materials with significant third-order NLO properties.

Table 1: Comparison of Substituted Anilines in NLO Applications

| Compound/Moiety | Role in NLO Chromophore | Key Structural Feature | Reference |

| N,N-diethylaniline | Strong electron donor | Diethylamino group | nih.gov |

| Aniline with methoxy group | Enhanced electron-donating ability | Methoxy substituent | researchgate.net |

| 4-bromo-N-phenylaniline | Precursor for NLO materials | Bromine for functionalization | mdpi.com |

This table is generated based on findings from related research and illustrates the potential of this compound in NLO applications based on its structural components.

Conjugated polymers are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of specific functional groups can be used to tune the electronic and morphological properties of these polymers. The bromine atom on this compound makes it a suitable monomer for incorporation into polymer chains via cross-coupling reactions such as Suzuki or Heck coupling. researchgate.netnih.govmasterorganicchemistry.com

The electron-rich nature of the N,N-diethyl-3-methoxyaniline unit can enhance the hole-transporting properties of the resulting polymer. While direct polymerization of this specific monomer is not widely reported, studies on the polymerization of other brominated anilines and methoxyanilines demonstrate the feasibility of this approach. nih.govresearchgate.netacs.org The resulting polymers could exhibit interesting photophysical and electrochemical properties, making them candidates for use as active materials in electronic devices.

Intermediate in the Synthesis of Nitrogen Heterocycles

Nitrogen-containing heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound can serve as a valuable starting material for the synthesis of various heterocyclic systems.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.gov The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. bldpharm.comsigmaaldrich.com While this compound is not an o-phenylenediamine itself, it can be chemically modified to become one. For instance, nitration of the aniline ring followed by reduction of the nitro group would yield the corresponding diamine, which could then be used in quinoxaline (B1680401) synthesis.

The synthesis of 6-bromo-2,3-dichloroquinoxaline, for example, starts from 4-bromo-o-phenylenediamine, highlighting the utility of brominated anilines in this context. nih.gov This demonstrates a plausible synthetic pathway where this compound could be a precursor to novel quinoxaline derivatives with potential applications in pharmaceuticals and functional materials. researchgate.net

Quinolinecarbonitriles are another class of heterocyclic compounds that have garnered interest, particularly as kinase inhibitors in cancer therapy. The synthesis of substituted quinolines often involves the cyclization of appropriately functionalized anilines. rri.res.in For example, the synthesis of 4-phenylamino-3-quinolinecarbonitriles has been reported starting from substituted anilines. matrix-fine-chemicals.comhoffmanchemicals.com

The presence of the bromine atom in this compound provides a handle for introducing the necessary functionalities for cyclization to a quinoline (B57606) ring system. While a direct synthetic route from this specific starting material to a quinolinecarbonitrile is not explicitly detailed in the available literature, the general synthetic strategies for quinolines from substituted anilines suggest its potential as a valuable intermediate in the synthesis of novel and potentially bioactive quinolinecarbonitrile derivatives.

Indole (B1671886) and Other Fused-Ring Systems

The synthesis of indole-containing scaffolds and other fused heterocyclic systems is a cornerstone of medicinal chemistry, owing to their prevalence in biologically active natural products and pharmaceuticals. The structural framework of 4-bromo-3-methoxyaniline (B105682) makes it a suitable precursor for constructing such systems, particularly multi-ring structures that incorporate an aniline fragment.

A notable application is in the preparation of substituted α-carbolines, which are a class of indole-fused pyridine (B92270) rings. Research has shown that 4-bromo-3-methoxyaniline is a key reagent in the synthesis of 4-anilino substituted α-carboline compounds. beilstein-journals.orgchemicalbook.comchemicalbook.com These molecules have been investigated as potent inhibitors of Breast tumor kinase (Brk), a target for cancer therapy. beilstein-journals.orgchemicalbook.comchemicalbook.com The synthesis leverages the aniline moiety to build the fused heterocyclic system, demonstrating the utility of this precursor in generating complex, biologically relevant scaffolds.

While classic indole syntheses like the Fischer, Bischler, or Madelung methods have not been explicitly documented with this compound, its structure is compatible with the requirements for these reactions. For instance, conversion to a corresponding hydrazine (B178648) would enable its use in the Fischer indole synthesis to produce methoxy- and bromo-substituted indoles, which are valuable intermediates for further functionalization.

Schiff Base Formation and Their Subsequent Cyclizations

The reaction of the primary amino group in anilines with aldehydes or ketones provides access to imines (Schiff bases), which are pivotal intermediates in organic synthesis. These imines can undergo subsequent intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. Analogous compounds such as 4-bromoaniline (B143363) and 4-bromo-2-methylaniline (B145978) are known to readily condense with various aldehydes to form the corresponding Schiff bases. bldpharm.comwikipedia.org For example, 4-bromo-2-methylaniline reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to yield the corresponding (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline in excellent yield. chemicalbook.com

The high reactivity of the imine C=N bond makes it susceptible to a range of chemical transformations, including cyclizations and cycloadditions. nih.gov Following the formation of a Schiff base from this compound, intramolecular electrophilic aromatic substitution can be employed to construct fused-ring systems. Classic reactions that utilize this strategy include:

The Bischler-Napieralski Reaction: This reaction typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.orgyoutube.com An N-acylated derivative of a phenethylamine (B48288) precursor, which could be synthesized from this compound, would be a suitable substrate for this acid-catalyzed cyclization.

The Pomeranz–Fritsch Reaction: This method synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal (a type of Schiff base). wikipedia.orgthermofisher.com A Schiff base formed between this compound and a 2,2-dialkoxyacetaldehyde could theoretically undergo this transformation to yield a substituted isoquinoline.

The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org A tryptamine (B22526) derivative synthesized from this compound could serve as a precursor for creating β-carboline ring systems, which are common motifs in alkaloids.

These established cyclization pathways highlight the potential of Schiff bases derived from this aniline to serve as key intermediates in the synthesis of complex heterocyclic frameworks.

Role in Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. The functional groups present in this compound make it an attractive component for such processes.

Recent research has demonstrated the modular assembly of indole-fused seven-membered heterocycles through MCRs. nih.gov In these reactions, various substituted indoles, formaldehyde, and amino hydrochlorides are rapidly assembled. nih.gov Crucially, the study noted that indoles bearing both electron-donating (methoxy) and electron-withdrawing (bromo) groups are well-tolerated in the reaction sequence, leading to the desired indole-fused oxadiazepines in good yields. nih.gov This finding suggests that a building block derived from this compound would be a highly suitable substrate for this and similar MCRs, enabling the rapid generation of structurally diverse and complex heterocyclic libraries.

The Povarov reaction, a formal aza-Diels-Alder reaction, is another MCR that typically uses an aniline, an aldehyde, and an alkene to generate quinoline derivatives. nih.gov The aniline component is critical, and the electronic nature of its substituents can influence the reaction's efficiency and outcome. The substitution pattern of this compound makes it a viable candidate for this type of transformation.

Ligand and Catalyst Development utilizing this compound or its Analogues

The development of novel ligands and catalysts is essential for advancing synthetic chemistry. The structure of this compound offers two distinct functional handles—the aniline nitrogen and the aryl bromide—that can be exploited for the synthesis of complex ligands.

N-Heterocyclic Carbene (NHC) Precursors: NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The synthesis of the most common imidazolium (B1220033) and imidazolinium salt precursors to NHCs often begins with the N,N'-diarylation of a C2N2 backbone. beilstein-journals.orgnih.govresearchgate.net This typically involves the reaction of two equivalents of an aniline with a glyoxal (B1671930) derivative, followed by ring closure. beilstein-journals.org Anilines are fundamental building blocks for introducing the bulky N-aryl substituents that provide steric and electronic tuning of the resulting NHC ligand. This compound could serve as the aniline source to create highly substituted, electronically distinct NHC precursors.

Phosphine (B1218219) Ligands: Phosphine ligands are critically important in homogeneous catalysis, particularly in cross-coupling reactions. The synthesis of arylphosphines often relies on the reaction of an aryl halide with a phosphorus source. nih.govresearchgate.net The bromine atom on this compound serves as a reactive site for C-P bond formation. Common strategies include:

Reaction of the corresponding Grignard or organolithium reagent (formed via metal-halogen exchange) with a chlorophosphine (e.g., PCl3, PhPCl2). researchgate.net

Palladium-catalyzed cross-coupling reactions between the aryl bromide and a secondary phosphine or phosphine oxide.

By utilizing the bromo-substituent, the this compound scaffold could be incorporated into mono- or multidentate phosphine ligands, with the methoxy and diethylamino groups providing additional electronic modulation of the final ligand. cardiff.ac.uktcichemicals.com

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo N,n Diethyl 3 Methoxyaniline Derivatives

Elucidation of Reaction Intermediates and Transition States via In-Situ Spectroscopy

In-situ spectroscopy is a powerful tool for studying chemical reactions in real-time, providing insights into reaction mechanisms, intermediates, and transition states without the need for isolating transient species. Techniques such as in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly valuable.

When synthesizing derivatives of 4-bromo-N,N-diethyl-3-methoxyaniline, such as through condensation reactions to form Schiff bases, in-situ monitoring can track the consumption of reactants and the formation of products. For instance, in the reaction of an aniline (B41778) derivative with an aldehyde, one could observe the disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching vibration of the aldehyde. Concurrently, the appearance of the characteristic C=N (imine) stretching band would signify the formation of the Schiff base product. nih.gov This continuous monitoring allows for precise determination of reaction kinetics and optimization of reaction conditions. While specific studies on this compound are not prevalent, the methodology is broadly applied to aniline chemistry, such as in palladium-catalyzed cross-coupling reactions where the formation of intermediates can be tracked. nih.gov

Detailed Analysis of Molecular Conformations and Dynamics in Solution and Solid State

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties. The conformation of this compound derivatives is influenced by the steric and electronic effects of its substituents.

In the solid state, X-ray crystallography provides a static picture of the preferred conformation. For example, in derivatives like (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline, the dihedral angle between the two aromatic rings is fixed at 56.79 (8)°. nih.gov Similarly, in N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, the aromatic rings are inclined to each other by 46.01 (6)°. iucr.org These twisted conformations are a common feature, arising from the steric hindrance around the central imine linkage.

Computational methods, such as Density Functional Theory (DFT), complement experimental data by exploring the molecule's potential energy surface. Studies on analogous compounds like 4-bromo-N,N-dimethylaniline use DFT to analyze molecular structure, vibrational spectra, and chemical reactivity, providing a theoretical framework for understanding its properties. tci-thaijo.org Such calculations can predict the most stable conformations in the gaseous phase or in solution, offering insights into the dynamics that are not captured in a static crystal structure.

X-ray Crystallographic Studies of Derivatives for Precise Bond Lengths and Angles

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are crucial for confirming molecular structure and understanding intermolecular interactions.

Another relevant example is (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline, which crystallizes in an orthorhombic system. nih.gov Its C=N and C-N single bond lengths are 1.279 (3) Å and 1.416 (3) Å, respectively, which are typical for Schiff base compounds. nih.gov The detailed crystallographic data for these derivatives provide a solid foundation for understanding the structural characteristics of this class of compounds.

| Parameter | 4-Bromo-N-[4-(diethylamino)benzylidene]aniline nih.gov | (E)-4-Bromo-N-(2,3-dimethoxybenzylidene)aniline nih.gov |

|---|---|---|

| Formula | C₁₇H₁₉BrN₂ | C₁₅H₁₄BrNO₂ |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Pbca |

| a (Å) | 10.1863 (11) | 13.9978 (2) |

| b (Å) | 12.3527 (13) | 7.0557 (1) |

| c (Å) | 14.3400 (15) | 27.3758 (4) |

| α (°) | 112.936 (2) | 90 |

| β (°) | 92.986 (1) | 90 |

| γ (°) | 104.305 (1) | 90 |

| Dihedral Angle (rings) | 60.4 (2)° and 61.0 (2)° | 56.79 (8)° |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structural Assignment and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, advanced techniques are often required for complex derivatives of this compound.

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between protons and carbons. An HMBC spectrum, for instance, reveals correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular skeleton. ipb.pt

For a Schiff base derivative like N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, ¹H NMR shows a characteristic singlet for the azomethine proton (–N=CH–) at 8.30 ppm. nih.gov The ¹³C NMR spectrum shows the corresponding azomethine carbon resonance at 158.70 ppm. nih.gov The signals for the diethylamino group's methylene (B1212753) (–CH₂–) and methyl (–CH₃) carbons appear around 44.51 ppm and 12.62 ppm, respectively. nih.gov These assignments are confirmed through 2D NMR experiments, ensuring an unambiguous structural determination.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Azomethine (–N=CH–) | 8.30 | 158.70 |

| Aromatic Protons | 6.89 - 7.73 | Not specified |

| Methoxy (B1213986) (–OCH₃) | 3.80 | 55.51 |

| Methylene (–CH₂–) | 3.41 (quartet) | 44.51 |

| Methyl (–CH₃) | 1.19 (triplet) | 12.62 |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the identity of synthesized compounds. It provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass.

For the parent compound, this compound, the exact mass can be calculated based on the masses of its most abundant isotopes. This calculated value can then be compared to the experimental value obtained from HRMS to confirm the product's identity with high confidence. Any deviation is typically reported as a mass error in ppm.

HRMS is also invaluable for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, one can track the depletion of starting materials and the formation of the desired product by observing their respective accurate masses. This is particularly useful in complex reaction schemes, such as multi-step syntheses or palladium-catalyzed cross-coupling reactions, where multiple products and byproducts may be formed. nih.gov The technique can confirm the successful incorporation of substituents and verify the final structure.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₁₁H₁₆BrNO | 257.0415 |

| 4-Bromo-3-methoxyaniline (B105682) nih.gov | C₇H₈BrNO | 200.9789 |

| 4-Bromo-N,N-diethylaniline nist.gov | C₁₀H₁₄BrN | 227.0361 |

Theoretical and Computational Chemistry of 4 Bromo N,n Diethyl 3 Methoxyaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-bromo-N,N-diethyl-3-methoxyaniline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of the molecule.

DFT calculations, using functionals such as B3LYP, are instrumental in predicting a variety of molecular properties. researchgate.netthaiscience.info For this compound, these calculations can provide optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The electronic properties, including dipole moment, polarizability, and molecular electrostatic potential (MEP), can also be determined. The MEP, for instance, is crucial for identifying the regions of the molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).

Ab initio methods, such as Hartree-Fock (HF), while often more computationally intensive, can provide a rigorous quantum mechanical description of the molecule's electronic structure. researchgate.net These calculations are valuable for benchmarking DFT results and for obtaining highly accurate wavefunctions and energies.

The reactivity of this compound can be predicted through the calculation of various chemical descriptors. These include ionization potential, electron affinity, chemical hardness, and softness. thaiscience.inforesearchgate.net Such parameters are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of the molecule's stability and reactivity.

Below is a representative table of calculated electronic properties for a substituted aniline (B41778), illustrating the type of data obtained from quantum chemical calculations.

| Property | Representative Value |

| Dipole Moment (Debye) | 2.5 |

| Polarizability (a.u.) | 150 |

| Ionization Potential (eV) | 7.8 |

| Electron Affinity (eV) | 0.5 |

| Chemical Hardness (eV) | 3.65 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its conformational landscape and intermolecular interactions.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with solvent molecules or other solutes. This can provide insights into its solubility, aggregation behavior, and how it interacts with its environment at a microscopic level. For instance, simulations can reveal the nature of hydrogen bonding and van der Waals interactions that govern its behavior in different media. Such simulations are also crucial for assessing the stability of molecular systems. mdpi.com

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can be used to predict the spectroscopic properties of this compound, which can be invaluable for its characterization. Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm the molecule's structure.

DFT calculations are commonly employed for the prediction of 1H and 13C NMR chemical shifts. nih.govrsc.orgnih.govresearchgate.net The calculated shifts are typically reported relative to a standard, such as tetramethylsilane (TMS). While there may be systematic deviations between calculated and experimental values, the trends and relative shifts are often well-reproduced, aiding in the assignment of complex spectra. For the related compound, 4-bromo-3-methoxyaniline (B105682), experimental 1H NMR data has been reported, showing signals at approximately 7.1 (d, 1H), 6.31 (s, 1H), 6.1 (d, 1H), 5.27 (bs, 2H), and 3.72 (s, 3H) ppm. chemicalbook.com

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. chemicalbook.com These calculations provide a set of normal modes, each with a corresponding frequency and intensity. The calculated spectrum can be compared with an experimental IR spectrum to identify characteristic vibrational bands, such as N-H stretches, C-O stretches, and aromatic C-H bends. Experimental IR data is available for 4-bromo-3-methoxyaniline. nih.gov

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for a substituted aniline.

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | 7.2 (d), 6.8 (dd), 6.5 (d), 3.8 (s) | 7.1 (d), 6.7 (dd), 6.4 (d), 3.7 (s) |

| 13C NMR (ppm) | 155, 140, 125, 115, 110, 55 | 154, 141, 124, 116, 111, 56 |

| IR (cm-1) | 3400 (N-H), 1600 (C=C), 1250 (C-O) | 3390 (N-H), 1605 (C=C), 1245 (C-O) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Chemical Transformations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. thaiscience.info The energy and spatial distribution of these orbitals in this compound can be readily calculated using DFT.

The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. A higher HOMO energy suggests a greater propensity to act as an electron donor. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy is related to the electron affinity. A lower LUMO energy indicates a greater propensity to act as an electron acceptor. For methoxy-substituted anilines, the HOMO and LUMO can be computed to understand their nucleophilic character and reactivity. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests that the molecule is more reactive and can be more easily excited. mdpi.com This energy gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in chemical reactions. For instance, the location of the HOMO can indicate the site of electrophilic attack, while the location of the LUMO can suggest the site of nucleophilic attack.

Below is a table of representative HOMO-LUMO data for substituted anilines.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.2 | -0.1 | 5.1 |

| 4-Methoxyaniline | -4.9 | -0.05 | 4.85 |

| 4-Bromoaniline (B143363) | -5.4 | -0.3 | 5.1 |

Design and Prediction of Novel Derivatives with Tailored Electronic Properties

The insights gained from computational studies of this compound can be leveraged to design novel derivatives with specific, tailored electronic properties. By systematically modifying the functional groups on the aniline ring, it is possible to tune the molecule's electronic structure and reactivity. The impact of substituents on the polymer characteristics of aniline derivatives can be rationalized in terms of steric and electronic effects. rsc.orgnih.govresearchgate.net

For example, the introduction of electron-donating groups (e.g., additional methoxy (B1213986) or amino groups) would be expected to raise the HOMO energy level, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, the addition of electron-withdrawing groups (e.g., nitro or cyano groups) would lower the LUMO energy level, enhancing the molecule's ability to accept electrons and making it more reactive towards nucleophiles. The synthesis of new aniline derivatives allows for the study of the effect of substituents on the resulting polymer. nih.gov

Computational screening of a virtual library of derivatives can be performed to identify candidates with desired properties. By calculating the HOMO-LUMO gap, dipole moment, and other electronic descriptors for a range of potential derivatives, it is possible to predict which modifications will lead to the desired outcome. This in silico design approach can significantly accelerate the discovery of new molecules with applications in areas such as materials science, where the electronic properties of organic molecules are of paramount importance. The study of electronic effects can aid in the quantitative prediction of spectra for new derivatives. researchgate.netrsc.org Theoretical studies on the structure and electronic properties of aniline co-oligomers can also inform the design of novel materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. The structure of 4-bromo-N,N-diethyl-3-methoxyaniline is achiral, but it serves as an excellent precursor for the development of chiral derivatives, particularly atropisomers, which exhibit axial chirality due to restricted rotation around a single bond.

Future research could focus on the atroposelective synthesis of biaryl compounds using the aniline (B41778) nitrogen as a directing group or a coupling handle. Organocatalytic methods, which have proven effective in the N-acylation of other heterocyclic systems to create N-N axial chirality, could be adapted for this purpose. nih.gov By reacting the aniline with a sterically hindered partner, rotation around the newly formed C-N or N-N bond could be restricted, leading to stable, optically active atropisomers. The development of such a process would involve screening chiral catalysts, such as isothiourea or phosphine (B1218219) derivatives, to achieve high yields and enantioselectivities.

Table 1: Hypothetical Catalysts for Asymmetric C-N Coupling

| Catalyst Type | Ligand/Promoter | Potential Reaction | Expected Outcome |

| Palladium | Chiral Phosphine Ligand (e.g., BINAP) | Buchwald-Hartwig Amination | High Yield, Moderate to High Enantiomeric Excess (ee) |

| Copper | Chiral Diamine Ligand | Ullmann Condensation | Moderate Yield, Variable ee |

| Organocatalyst | Chiral Isothiourea | Atroposelective N-Acylation | High Yield, High ee, Mild Conditions |

These synthetic routes would open the door to novel chiral ligands, materials with unique chiroptical properties, and biologically active molecules where stereochemistry is critical for function.

Exploration of Bioorthogonal Reactivity for Chemical Biology Probes

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The functional groups on this compound make it a promising candidate for the development of chemical biology probes for imaging and tracking biomolecules.

The aryl bromide is a key functional group for this purpose. It can participate in palladium-catalyzed cross-coupling reactions, which, while not traditionally bioorthogonal due to the catalyst's toxicity, have seen advancements for use in biological systems. More promisingly, the aniline group can be readily converted to other functionalities. For example, diazotization followed by azidation would yield an aryl azide (B81097), a workhorse functional group for bioorthogonal chemistry. This azide could then be used in strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label biomolecules.

Another avenue involves the development of fluorogenic probes. nih.gov The electronic properties of the diethylamino and methoxy (B1213986) groups can be harnessed to design a probe that is non-fluorescent (quenched) until it undergoes a bioorthogonal reaction, such as a tetrazine ligation, which alters the electronic structure and "switches on" the fluorescence. nih.gov This approach minimizes background signal in biological imaging experiments.

Table 2: Potential Bioorthogonal Strategies

| Functional Group | Reaction Type | Key Features | Application |

| Aryl Bromide | Suzuki or Sonogashira Coupling | Requires metal catalyst; can be adapted for cell-surface labeling. | Site-specific protein modification. |

| Aryl Azide (from Aniline) | Strain-Promoted Cycloaddition (SPAAC) | Copper-free, fast kinetics, highly biocompatible. | Live-cell imaging, proteomics. |

| Tetrazine Ligation | Inverse Electron-Demand Diels-Alder | Extremely fast kinetics, fluorogenic potential. | Real-time tracking of molecules in vivo. |

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions. The structure of this compound contains several features that could be exploited for building such assemblies.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms) to direct the formation of specific architectures.

Hydrogen Bonding: While the tertiary aniline cannot donate hydrogen bonds, if protonated, the resulting ammonium (B1175870) ion could act as a hydrogen bond donor.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions with other aromatic systems.

By combining these interactions, it is possible to design crystal lattices, liquid crystals, or self-assembled monolayers with tailored properties. For instance, co-crystallization with complementary molecules that are strong halogen or hydrogen bond acceptors could lead to the formation of predictable, ordered materials. These supramolecular frameworks could find applications in areas such as gas storage, separation science, or as scaffolds for catalysis.

Unconventional Activation and Catalysis Strategies for the Compound

The carbon-bromine bond is a versatile handle for a wide range of chemical transformations. Beyond traditional palladium-catalyzed cross-coupling, future research could explore unconventional methods for its activation. Photoredox catalysis, for example, uses light to generate highly reactive radical intermediates under mild conditions. A suitable photocatalyst could induce homolytic cleavage of the C-Br bond in this compound, generating an aryl radical. This radical could then participate in a variety of bond-forming reactions that are difficult to achieve through other means, such as additions to alkenes or C-H functionalization reactions.

Electrosynthesis offers another green and powerful alternative. By applying an electrical potential, the compound can be either oxidized or reduced to generate reactive species without the need for chemical reagents. Reductive cleavage of the C-Br bond at a cathode could form an aryl anion or radical for subsequent reactions. Such electrochemical methods can offer high selectivity and avoid the use of metal catalysts.

Application in Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to handle hazardous intermediates. beilstein-journals.orgorganic-chemistry.org

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Lithiation-Alkylation Reaction

| Parameter | Batch Processing | Flow Chemistry/Microreactor |

| Temperature | Cryogenic conditions required (e.g., -78 °C) | Can often be performed at higher temperatures (e.g., -20 °C to 0 °C) |

| Reaction Time | Minutes to hours | Seconds to minutes |

| Safety | Handling of large volumes of pyrophoric organolithiums | Small volumes generated and consumed in-situ, reducing risk |

| Scalability | Difficult due to heat transfer limitations | Easily scalable by running the system for longer or using parallel reactors |

Advanced In-Silico Design of Analogues for Specific Chemical Functions

Computational chemistry provides powerful tools for designing new molecules with desired properties before they are synthesized in the lab. researchgate.net Techniques like Density Functional Theory (DFT) can be used to predict the electronic properties of analogues of this compound. mdpi.com

By systematically varying the substituents on the aromatic ring, researchers can computationally screen for analogues with specific characteristics. For example, one could design derivatives with a tailored HOMO-LUMO gap to optimize their absorption and emission properties for use as fluorescent dyes. Similarly, the electrostatic potential surface can be calculated to predict how analogues will interact with other molecules, aiding in the design of new catalysts or components for supramolecular assemblies. Machine learning models could be trained on these computational data to rapidly predict the properties of vast libraries of virtual compounds, accelerating the discovery of new molecules with specific chemical functions.

Q & A

Q. What are the established synthetic routes for 4-bromo-N,N-diethyl-3-methoxyaniline, and how do reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via Ullmann coupling or Heck coupling , depending on the target application. For example:

- Ullmann Coupling : React 4-bromo-3-methoxyaniline with diethyl sulfate in the presence of a base (e.g., KOH) under reflux in dry toluene. Copper iodide (CuI) and 1,10-phenanthroline act as catalysts, achieving yields up to 81% .

- Heck Coupling : Use N,N-diethyl-3-methoxyaniline with a brominated aryl halide and a palladium catalyst (e.g., Pd(PPh₃)₄) for applications requiring π-conjugation, such as molecular wires for voltage-sensitive dyes .

Q. Key Considerations :

- Temperature : Ullmann reactions require reflux (~120°C), while Heck couplings operate at lower temperatures (room temperature to 80°C).

- Purification : Column chromatography with hexane:ethyl acetate (49:1) is effective for isolating the product .

Q. Table 1: Synthesis Method Comparison

| Method | Catalysts/Reagents | Yield | Application Context | Reference |

|---|---|---|---|---|

| Ullmann Coupling | CuI, 1,10-phenanthroline | 81% | General synthesis | |

| Heck Coupling | Pd(PPh₃)₄ | ~70% | Molecular wire scaffolds |

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

- NMR Spectroscopy : Key signals include aromatic protons at δ 6.8–7.2 ppm (doublets for para-substitution) and methoxy groups at δ 3.7–3.8 ppm .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 228.129 for C₁₀H₁₄BrN) and fragmentation patterns .

- X-ray Crystallography : Resolve dihedral angles between substituents to assess steric effects on reactivity .

Q. Functional Characterization :

- Electrochemical Analysis : Use differential pulse voltammetry (DPV) to study redox behavior, critical for applications in optoelectronics .

Q. What are the primary safety considerations for handling this compound?

Methodological Answer :

- GHS Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in voltage-sensitive dyes?

Methodological Answer : The methoxy group enhances electron-donating capacity, while the bromine atom introduces steric bulk, stabilizing charge-transfer states. Key steps for optimization:

Sulfonation : Introduce sulfonate groups to the fluorescein core to improve water solubility and membrane targeting .

Voltage Sensitivity Testing : Measure fluorescence quenching in lipid bilayers under varying electric fields using confocal microscopy .

Q. Table 2: Structure-Activity Relationships

| Substituent | Effect on Properties | Application Outcome |

|---|---|---|

| Methoxy (-OCH₃) | ↑ Electron donation, ↓ Oxidation | Enhanced voltage sensitivity |

| Bromine (-Br) | Steric hindrance, ↑ Thermal stability | Delayed photobleaching |

Q. What computational methods are used to predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the bromine atom acts as a leaving group in Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate interactions with palladium catalysts to optimize reaction conditions (e.g., solvent polarity, temperature) .

Case Study : DFT modeling of the Heck coupling mechanism revealed that electron-deficient aryl bromides favor oxidative addition to Pd(0), accelerating reaction rates .

Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., receptor binding)?

Methodological Answer :

- Isosteric Replacement : Replace bromine with trifluoromethyl (-CF₃) to improve lipophilicity and binding to hydrophobic pockets (e.g., sphingosine-1-phosphate receptors) .

- Derivatization : Introduce nitro groups at the 2-position to study electronic effects on agonist activity via radioligand displacement assays .

Q. Table 3: Analog Design and Outcomes

Q. What contradictions exist in reported data on this compound, and how can they be resolved?

Methodological Answer :

- Contradiction : Discrepancies in reaction yields for Ullmann couplings (81% vs. 65% in older methods) .

- Resolution : Optimize catalyst loading (e.g., 5 mol% CuI vs. 2 mol%) and use anhydrous solvents to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.